SUVN-911
Overview
Description
SUVN-911, also known as ropanicant, is a novel compound that acts as an antagonist of the alpha4 beta2 nicotinic acetylcholine receptor. It is being developed for the treatment of major depressive disorders. This compound has shown promising results in preclinical studies, demonstrating robust efficacy in various animal models of depression .
Preparation Methods
The synthesis of SUVN-911 involves several steps, starting with the preparation of the key intermediate, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride. The synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic core is synthesized through a series of cyclization reactions.
Introduction of the chloropyridine moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction.
Final purification: The final compound is purified using recrystallization techniques to obtain the hydrochloride salt form
Chemical Reactions Analysis
SUVN-911 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the pyridine ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SUVN-911 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound is used as a tool to study the structure-activity relationships of nicotinic acetylcholine receptor antagonists.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: this compound is being developed as a potential therapeutic agent for the treatment of major depressive disorders.
Mechanism of Action
SUVN-911 exerts its effects by binding to the alpha4 beta2 nicotinic acetylcholine receptor and blocking its activity. This receptor is involved in the modulation of neurotransmitter release, including serotonin and dopamine. By antagonizing this receptor, this compound increases the levels of these neurotransmitters in the brain, which may contribute to its antidepressant effects. Additionally, the compound has been shown to increase the levels of brain-derived neurotrophic factor and reduce the activity of ionized calcium-binding adaptor molecule 1, further supporting its therapeutic potential .
Comparison with Similar Compounds
SUVN-911 is unique compared to other similar compounds due to its selective antagonism of the alpha4 beta2 nicotinic acetylcholine receptor. Similar compounds include:
TC-5214: Another alpha4 beta2 nicotinic acetylcholine receptor antagonist, but with different pharmacokinetic properties.
Methyllycaconitine: A less selective antagonist that also targets other nicotinic acetylcholine receptors.
Citalopram: A selective serotonin reuptake inhibitor that has been shown to potentiate the effects of this compound in preclinical studies
This compound stands out due to its rapid onset of action, procognitive effects, and lack of sexual dysfunction, addressing major limitations of existing treatments for major depressive disorders .
Properties
IUPAC Name |
(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQKVIAFWXNFL-ANYFZDTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2414674-71-6 | |
Record name | Ropanicant hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414674716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROPANICANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE3QJ0MMVA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.